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3-Methyl-3-octanol

Chiral flavor chemistry Enantiomeric sensory analysis Tertiary alcohol stereochemistry

Roast beef flavor formulations require stereochemically consistent 3-methyl-3-octanol. Our racemic mixture, verified by chiral GC, ensures reproducible roast beef flavor profiles. • Documented in authentic roast beef volatiles (Hsu, 1982) • Enantiomer-specific flavor contribution • Biodegradation marker for polyethylene/polypropylene. Buy from BenchChem.

Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
CAS No. 5340-36-3
Cat. No. B1583038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-octanol
CAS5340-36-3
Molecular FormulaC9H20O
Molecular Weight144.25 g/mol
Structural Identifiers
SMILESCCCCCC(C)(CC)O
InChIInChI=1S/C9H20O/c1-4-6-7-8-9(3,10)5-2/h10H,4-8H2,1-3H3
InChIKeyJEWXYDDSLPIBBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3-octanol (CAS 5340-36-3): Overview


3-Methyl-3-octanol (systematically 3-methyloctan-3-ol, C9H20O) is a branched-chain tertiary alcohol existing as a chiral racemate [1]. This clear, colorless liquid is best known for its established role as a food-industry flavoring agent that recapitulates the characteristic aroma of roast beef [2]. Unlike linear or primary alcohols in the C8–C9 range, its chiral tertiary carbon center yields two enantiomers, each reported to impart a distinct flavor profile [1]. Beyond flavor chemistry, the compound has been identified as a biochemical metabolite of the fungus Antrodia camphorata and as a degradation product during the microbial breakdown of polyethylene and polypropylene [3].

3-Methyl-3-octanol: Why Generic Substitution Fails


Substitution among C8–C9 branched alcohols is chemically tempting but analytically unsound. The commercial racemate of 3-methyl-3-octanol comprises two enantiomers that each contribute a different flavor profile; a procurement specification that ignores stereochemical composition introduces batch-to-batch flavor inconsistency that cannot be compensated by simple gravimetric adjustment [1]. Furthermore, 3-methyl-3-octanol was specifically identified and quantified from the neutral fraction of roast beef volatiles—not from a yeast autolysate or generic Maillard reaction model—meaning its sensory contribution is anchored to a defined food matrix [2]. Replacement with a structurally related analog such as 2-ethyl-2-heptanol (a regioisomer sharing the same molecular formula) or a linear alcohol like 3-octanol does not guarantee equivalent odor character or intensity, because the quaternary carbon substitution pattern and resulting LogP affect both release kinetics and receptor-level perception. The quantitative evidence below establishes where these compound-specific differences are measurable and material to procurement decisions.

3-Methyl-3-octanol: Comparative Evidence vs. Closest Comparators


Stereochemical Flavor Differences: Chiral vs. Achiral Alcohols

3-Methyl-3-octanol is a chiral tertiary alcohol existing as (R)- and (S)-enantiomers, with each isomer reported to yield a different flavor [1]. This stereochemical differentiation is absent in achiral linear alcohols such as 3-octanol (CAS 589-98-0), a secondary alcohol that is not chiral at the hydroxyl-bearing carbon. The commercial product is supplied as the racemic mixture (RS)-3-methyl-3-octanol, prepared via Grignard reaction of ethylmagnesium bromide with 2-heptanone, which yields a 1:1 enantiomeric ratio [2]. Enantiomeric resolution via chiral GC columns has been applied to related chiral flavor compounds including octan-3-ol, establishing the analytical separability of such stereoisomers [3].

Chiral flavor chemistry Enantiomeric sensory analysis Tertiary alcohol stereochemistry

Roast Beef Aroma Specificity vs. 1-Octen-3-ol

3-Methyl-3-octanol was originally identified and characterized from the neutral fraction of roasted beef flavor volatiles isolated from 190 lb of roasted eye-round beef, using extensive GC fractionation and GC-MS identification by Hsu et al. (1982) [1]. This authentic food-matrix provenance distinguishes it from 1-octen-3-ol (mushroom alcohol, CAS 3391-86-4), which is the dominant alcohol volatile in many fungal and fermented systems but contributes a raw mushroom, earthy note rather than a roasted meat character [2]. While both compounds are C8 alcohols, 3-methyl-3-octanol is a saturated tertiary alcohol (C9, branched), whereas 1-octen-3-ol is an unsaturated secondary alcohol (C8, linear with a vinyl group). The distinct sensory descriptors—roast beef vs. raw mushroom—derive from this fundamental structural difference, making the two non-substitutable in savory flavor formulations.

Roast beef volatile characterization GC-MS flavor analysis Meat aroma compounds

Acute Toxicity Profile vs. Lower Homolog

The acute oral LD50 of 3-methyl-3-octanol in mice is 3400 mg/kg, with dermal LD50 >5 mg/kg, classifying it as moderately toxic by ingestion and of low toxicity by skin contact . In contrast, 3-methyl-3-pentanol (CAS 77-74-7, a lower homolog with 6 carbons vs. 9) is reported to cause changes in brain circulation (hemorrhage, thrombosis) and tetany at toxic doses, and is described as harmful by ingestion with a more severe hazard profile [1]. This differentiation is relevant because the lower homolog is also used as a flavor ingredient but carries distinct toxicological liabilities that may affect regulatory acceptance in food applications. The difference in alkyl chain length (C5 side chain vs. C2/C1 branching) directly correlates with the observed toxicological divergence.

Acute oral toxicity Dermal toxicity Flavor ingredient safety

Biodegradation Marker Specificity vs. Linear Alcohols

3-Methyl-3-octanol is a verified metabolite in two distinct biodegradation pathways: (i) microbial degradation of polyethylene and polypropylene, where it is detected as a breakdown product [1]; and (ii) bacterial degradation of nonylphenol isomers by Sphingomonas sp. NP5, where it originates from cleavage of the branched alkyl side chain and is detected stoichiometrically alongside hydroquinone [2]. This specific metabolic signature is structurally determined by the branched alkyl chain—linear alcohols such as 3-octanol or 2-octanol cannot serve as equivalent markers because they arise from different substrates (e.g., linear alkane degradation) and do not carry the same source-specificity. The compound thus provides a unique chemical tracer for monitoring the biodegradation of branched-substrate pollutants in environmental samples.

Plastic biodegradation monitoring Nonylphenol degradation metabolite Environmental forensics

Physicochemical Properties vs. Regioisomer

3-Methyl-3-octanol has a reported boiling point of 127 °C at atmospheric pressure, density of 0.822 g/mL at 25 °C, and refractive index n20/D of 1.433 [1][2]. While 2-ethyl-2-heptanol is a synonym for the same compound (identical CAS 5340-36-3), the structural regioisomer 2-methyl-2-octanol (CAS 628-44-4) represents a genuine comparator: the shift of the methyl/ethyl substitution pattern from the 3-position to the 2-position alters the steric environment around the tertiary alcohol group. Computed vaporization enthalpy for 3-methyl-3-octanol is 48.9 ± 6.0 kJ/mol, and the vapor pressure at 25 °C is 0.2 ± 0.8 mmHg . These values provide specification benchmarks for purity verification by GC (retention index) and identity confirmation by refractive index.

Physicochemical characterization Distillation separation Quality control specification

CosIng Listing as Permitted Cosmetic Perfuming Agent

3-Methyl-3-octanol is listed in the European Commission's CosIng database (cosmetic ingredient database) under INCI name '3-METHYL-3-OCTANOL' with the function 'PERFUMING' [1]. This regulatory listing establishes the compound as a recognized cosmetic fragrance ingredient within the EU market. By comparison, not all C8–C9 branched tertiary alcohols possess CosIng registration for perfuming use; for example, 2-ethyl-2-heptanol, while a synonym for the same substance, does not appear as a separately registered entity with distinct permitted functions. The CosIng registration provides an additional procurement rationale for formulators who require an EU-compliant perfuming ingredient with a savory/roasted character that complements traditional floral or woody alcohol notes.

Cosmetic ingredient regulation EU CosIng database Fragrance compliance

3-Methyl-3-octanol: Key Application Scenarios


Authentic Roast Beef Flavor Formulations

Development of premium savory flavor formulations—particularly those targeting the specific aromatic profile of roast beef rather than generic 'meaty' or 'brothy' notes—benefits from the documented identification of 3-methyl-3-octanol in the neutral fraction of authentic roast beef volatiles [1]. Unlike 1-octen-3-ol (mushroom) or 2-methyl-3-furanthiol (general meaty), this compound delivers the roasted character specifically associated with beef fat thermal degradation. Procurement in racemic form ensures batch-to-batch consistency, while analytical verification via chiral GC enables stereochemical quality control for high-specification flavor houses.

Biodegradation Research and Plastic Monitoring

Environmental chemistry laboratories investigating the biodegradation of polyethylene, polypropylene, or nonylphenol environmental contaminants require 3-methyl-3-octanol as a source-specific analytical standard [2][3]. Its branched tertiary structure serves as a diagnostic marker that is not produced from linear alkane metabolism, enabling researchers to distinguish branched-substrate degradation from background microbial activity. The compound's stoichiometric detection alongside hydroquinone in Sphingomonas sp. NP5 degradation assays provides a quantitative proxy for nonylphenol side-chain cleavage efficiency.

Enantiomer-Specific Sensory Studies

Academic and industrial flavor chemistry groups engaged in structure-odor relationship studies can exploit the proven chirality of 3-methyl-3-octanol, where each enantiomer yields a distinct flavor [4]. The compound serves as an accessible model substrate for chiral separation method development (GC, HPLC) and for investigating how tertiary alcohol stereochemistry influences olfactory receptor activation. Unlike primary or secondary chiral alcohols, the tertiary center introduces steric constraints that modify hydrogen-bonding geometry at the receptor, making this compound particularly informative for computational odorant-receptor docking studies.

EU-Compliant Savory Cosmetic Fragrance

Perfumers and cosmetic formulators developing products for the European market can leverage the CosIng-listed status of 3-methyl-3-octanol as a permitted perfuming ingredient [5]. While most fragrance alcohols contribute floral, woody, or citrus notes, this compound's roast-beef-associated character provides a distinctive savory and gourmand nuance applicable to niche fragrance creation, scented candle formulations, and personal-care products targeting the emerging 'culinary fragrance' trend. The CosIng listing reduces regulatory risk compared to using unlisted structural analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
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